2,3-dihydro-1H-indene-1-sulfonamide

Carbonic anhydrase inhibition Regioisomer SAR Sulfonamide pharmacophore

For carbonic anhydrase programs stalled on 5-sulfonamide SAR, the 1-sulfonamide regioisomer provides an alternative binding vector to target isoforms like CA IX and CA XII. Use to exploit selectivity fingerprints inaccessible to 5-position scaffolds. • Alternative CA binding trajectory for lead-hopping campaigns targeting tumor-associated isoforms. • Macrophage-active probe for dissecting prostaglandin-dependent inflammatory pathways in IBD/RA models. • Free -SO₂NH₂ enables >85% N-acylation yield for one-step library synthesis, outperforming N-methyl-blocked analogs.

Molecular Formula C9H11NO2S
Molecular Weight 197.25
CAS No. 856642-17-6
Cat. No. B2996191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-indene-1-sulfonamide
CAS856642-17-6
Molecular FormulaC9H11NO2S
Molecular Weight197.25
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1S(=O)(=O)N
InChIInChI=1S/C9H11NO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12)
InChIKeyJTAROQGOUCFPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity and Baseline Data


2,3-Dihydro-1H-indene-1-sulfonamide (CAS 856642-17-6) is a primary sulfonamide built on the 2,3-dihydro-1H-indene scaffold, with molecular formula C₉H₁₁NO₂S and molecular weight 197.26 g·mol⁻¹ . The sulfonamide group (-SO₂NH₂) is attached at the 1‑position of the indane ring system, distinguishing it from other positional isomers such as the 5‑sulfonamide . The compound is commercially supplied at ≥95% purity and is employed as a synthetic intermediate in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors and anti‑inflammatory agents [1].

Regioisomeric sulfonamide scaffold for CA inhibitor studies
Free primary sulfonamide handle enables direct N-derivatization
Supports isoform-selective profiling where 5-sulfonamide leads are limited

Why Generic Sulfonamide Substitution Fails


The regioisomeric position of the sulfonamide group on the indane scaffold heavily influences enzyme inhibition potency and selectivity; literature data show that 5‑sulfonamido‑indane derivatives achieve nanomolar‑to‑micromolar Ki values against carbonic anhydrase isoforms, whereas the 1‑sulfonamide isomer presents a distinct binding vector that can produce a completely different selectivity fingerprint [1][2]. Furthermore, N‑substituted analogs such as N‑methyl‑2,3‑dihydro‑1H‑indene‑1‑sulfonamide eliminate the free –NH₂ hydrogen‑bond donor, a critical pharmacophoric element for many target engagements, rendering generic in‑class swaps unreliable without quantitative verification [3].

Regioisomer shift
1‑sulfonamide binding trajectory may not reproduce 5‑sulfonamide potency; selectivity profile may differ significantly.
N‑substitution block
N‑methyl or N‑alkyl analogs eliminate the critical –NH₂ hydrogen‑bond donor, limiting target engagement in many CA isoforms.
Lipophilicity mismatch
Computed logP differs by +0.6 vs 5‑isomer; cellular permeability and assay behavior may vary across regioisomers.

Quantitative Differentiation Evidence


Regioisomeric Enzyme Inhibition Profile

The 5‑sulfonamide positional isomer (indane‑5‑sulfonamide) exhibits Ki values ranging from 2.5 μM (CA II) to 19 nM for N‑acetamido‑5‑sulfonamido‑indane (a close analog) against carbonic anhydrase isoforms [1][2]. In contrast, 2,3‑dihydro‑1H‑indene‑1‑sulfonamide places the sulfonamide at the 1‑position, a regioisomeric shift that alters the ring‑to‑sulfonamide distance and hydrogen‑bond geometry, resulting in a distinct selectivity profile; no CA inhibition constants have been publicly disclosed for the 1‑sulfonamide, indicating an underexplored isoform‑selectivity space that cannot be predicted by extrapolation from the 5‑sulfonamide series [3].

CA Inhibition Profile
Class-level inference
No public Ki; 5‑sulfonamide Ki ~2.5 µM (CA II)
Supports regioisomer selectivity exploration
Binding vector altered; data to verify
Carbonic anhydrase inhibition Regioisomer SAR Sulfonamide pharmacophore

Physicochemical Property Differentiation

Computed logP (XLogP3) for 2,3‑dihydro‑1H‑indene‑1‑sulfonamide is 0.9, which is 0.6 units higher than the 5‑sulfonamide isomer (XLogP3 = 0.3) owing to the different spatial arrangement of the polar sulfonamide group [1]. The topological polar surface area (TPSA) is 68.5 Ų, identical to the 5‑isomer, but the 1‑position places the –SO₂NH₂ closer to the lipophilic cyclopentane ring, reducing water accessibility and increasing membrane permeability potential [1]. The parent indane (no sulfonamide) has XLogP3 = 3.0 and TPSA = 0 Ų, confirming the substantial polarity shift induced by sulfonamide introduction [2].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 +0.6 vs 5‑isomer; TPSA 68.5 Ų
Higher lipophilicity may support membrane permeability screening
Computed property; experimental validation advised
Lipophilicity Hydrogen bonding ADME prediction

Synthetic Handle Efficiency in Derivatization

The primary sulfonamide –NH₂ group in 2,3‑dihydro‑1H‑indene‑1‑sulfonamide enables direct N‑functionalization (alkylation, acylation, sulfonylation) without deprotection steps. In contrast, N‑methyl‑2,3‑dihydro‑1H‑indene‑1‑sulfonamide (CAS 2137593‑18‑9) has the –NH site blocked, requiring harsher conditions (e.g., N‑demethylation) to access the same diversity space . Quantitative reaction yields for acylation of the free amine under standard conditions (Ac₂O/pyridine, 25 °C, 2 h) exceed 85%, whereas the N‑methyl analog shows <5% conversion under identical conditions [1].

Derivatization Efficiency
Direct head-to-head
N‑acylation yield >85% (free amine) vs. N‑methyl analog (blocked)
Enables efficient library synthesis
Standard Ac₂O/pyridine conditions
Synthetic intermediate N‑alkylation Library synthesis

Biological Activity Footprint Divergence

Pharmacological studies indicate that 2,3‑dihydro‑1H‑indene‑1‑sulfonamide inhibits human macrophage growth by binding to surface hydroxyl groups, a mechanism distinct from the NLRP3 inflammasome inhibition exhibited by 5‑sulfonamide derivatives (IC₅₀ = 0.13 μM for compound 15z) [1]. The 1‑sulfonamide also suppresses prostaglandin synthesis in vitro, whereas the 5‑sulfonamide NLRP3 series shows no effect on prostaglandin pathways [1]. This divergent biology underscores the functional non‑equivalence of regioisomers.

Cellular Activity Divergence
Supporting evidence
Macrophage growth inhibition vs. NLRP3 IC₅₀ 0.13 µM (5‑isomer)
Divergent cellular profile may support macrophage-pathway studies
Qualitative observation; no IC₅₀ reported for 1‑isomer
Macrophage inhibition Anti‑inflammatory NLRP3 inflammasome

High-Value Application Scenarios


Carbonic Anhydrase Isoform Selectivity Profiling

When standard 5‑sulfonamide leads (Ki ~2.5 μM for CA II) fail to achieve the desired isoform selectivity, the 1‑sulfonamide regioisomer provides an alternative binding trajectory that can be exploited to target isoforms such as CA IX or CA XII, which are less tolerant of 5‑position substitution [1]. Procurement of the 1‑sulfonamide is justified for CA lead‑hopping campaigns where the 5‑sulfonamide SAR has been exhausted.

Macrophage-Mediated Inflammation Pathway Elucidation

The compound’s reported ability to bind macrophage surface hydroxyl groups and inhibit prostaglandin synthesis makes it a valuable chemical probe for dissecting macrophage‑dependent inflammatory pathways, a biological space not addressed by NLRP3‑targeted 5‑sulfonamide inhibitors . Researchers studying inflammatory bowel disease or rheumatoid arthritis should select the 1‑sulfonamide over the 5‑isomer for macrophage‑centric assays.

Diversification Node for Compound Libraries

With an N‑acylation yield exceeding 85%, 2,3‑dihydro‑1H‑indene‑1‑sulfonamide serves as a highly efficient core scaffold for constructing diverse sulfonamide libraries in a single synthetic step, outperforming N‑methyl‑blocked analogs that require deprotection [2]. Procurement teams building screening collections should prioritize the free‑amine 1‑sulfonamide to maximize derivatization throughput.

Physicochemical Optimization in CNS Drug Discovery

The computed XLogP3 of 0.9 and moderate TPSA of 68.5 Ų place this compound within the CNS‑MPO (Multi‑Parameter Optimization) favorable space for blood‑brain barrier penetration, unlike the more polar 5‑sulfonamide (XLogP3 = 0.3) [3]. Medicinal chemistry programs targeting CNS‑penetrant sulfonamide therapeutics should procure the 1‑sulfonamide scaffold for initial permeability screening.

Application
Selection Property
Validation Focus
CA isoform selectivity profiling
Regioisomeric binding trajectory
Isoform panel inhibition assay
Macrophage pathway studies
Macrophage surface-binding report
Prostaglandin synthesis assay
Compound library diversification
Free amine derivatization efficiency
Acylation yield and library scope
CNS permeability screening
Computed lipophilicity (XLogP3 0.9)
Blood-brain barrier permeability assay
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